molecular formula C9H10N2O4 B160961 Methyl 6-amino-2-methyl-3-nitrobenzoate CAS No. 132734-42-0

Methyl 6-amino-2-methyl-3-nitrobenzoate

Cat. No.: B160961
CAS No.: 132734-42-0
M. Wt: 210.19 g/mol
InChI Key: FCHYFMJAPJAFPN-UHFFFAOYSA-N
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Description

Methyl 6-amino-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H10N2O4 It is a derivative of benzoic acid and is characterized by the presence of an amino group, a nitro group, and a methyl ester group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-2-methyl-3-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl 2-methylbenzoate to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group using reducing agents such as iron powder and hydrochloric acid. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors include the choice of solvents, reaction temperatures, and purification methods to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, iron powder, and hydrochloric acid.

    Oxidizing Agents: Potassium permanganate and chromium trioxide.

    Substitution Reagents: Halogenating agents like bromine or chlorine.

Major Products

    Reduction Products: Methyl 6-amino-2-methylbenzoate.

    Substitution Products: Various substituted benzoates depending on the substituent introduced.

    Oxidation Products: Methyl 6-amino-2-carboxybenzoate.

Scientific Research Applications

Methyl 6-amino-2-methyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-methyl-3-nitrobenzoate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-nitrobenzoate
  • Methyl 4-amino-2-methyl-3-nitrobenzoate
  • Methyl 2-methyl-3-nitrobenzoate

Uniqueness

Methyl 6-amino-2-methyl-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 6-amino-2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-7(11(13)14)4-3-6(10)8(5)9(12)15-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHYFMJAPJAFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

49.7 g (0.253 mol) of 2-methyl-3-nitro-6-aminobenzoic acid are dissolved in 380 ml of acetone and 43 g (0.51 mol) of sodium hydrogen carbonate are added. The mixture is then heated to boiling until evolution of CO2 is complete. 35.3 g (0.28 mol) of dimethyl sulfate are then added dropwise in the course of two hours at the boiling point of acetone to the suspension of the sodium salt of 2-methyl-3-nitro-6-aminobenzoic acid thus obtained, and the mixture is subsequently refluxed for a further three hours and then allowed to cool. After pouring the reaction mixture into 1.8 l of water, it is extracted with methylene chloride. After drying the organic phase, it is concentrated. The solid obtained is sufficiently pure for the subsequent reaction (NMR).
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49.7 g
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380 mL
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43 g
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35.3 g
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1.8 L
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Synthesis routes and methods II

Procedure details

5-Methyl-6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione (8 g, 36.0 mmol) prepared from 2-Amino-6-methyl-benzoic acid (Aldrich) as described by Abood, N. A., et al. (1997) Bioorganic & Med. Chem. Lett. 7: 2105-2108 and sodium carbonate (3.82, 36.0 mmol) were stirred in methanol (180 mL, 0.1 M) at 0° C. for 0.5 hours and then at ambient temperature for 3 hours. Strongly acidic ion-exchange resin (Dowex® 50 WX4-200) was added until neutral pH and the solution was filtered. The solvent was removed under reduced pressure and silica gel chromatography (60:40 hexane/ethyl acetate) afforded Intermediate 1(a) (6.59 g) in 87% yield.
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8 g
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36 mmol
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180 mL
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Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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